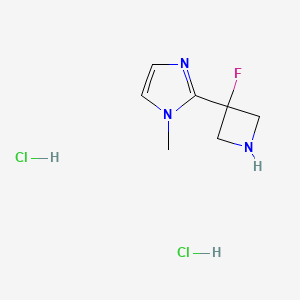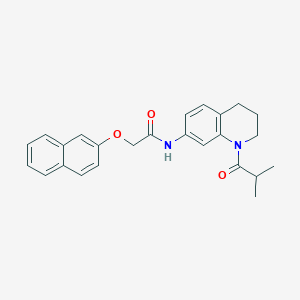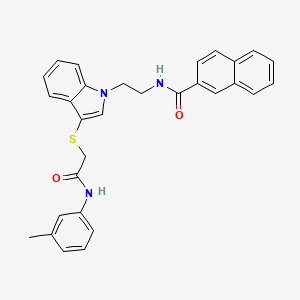
2-(3-Fluoroazetidin-3-yl)-1-methyl-1H-imidazole dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Fluoroazetidin-3-yl)-1-methyl-1H-imidazole dihydrochloride is a chemical compound with the molecular formula C8H11FN2·2HCl and a molecular weight of 228.1 g/mol. This compound is characterized by its unique structure, which includes a fluorine atom attached to an azetidine ring and a methylated imidazole ring, both of which are essential for its chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluoroazetidin-3-yl)-1-methyl-1H-imidazole dihydrochloride typically involves multiple steps, starting with the preparation of the azetidine ring. One common method includes the cyclization of 3-fluoropropylamine with a suitable imidazole derivative under acidic conditions. The reaction is often carried out in the presence of a strong acid, such as hydrochloric acid, to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the corrosive nature of the reagents and intermediates. The process is optimized to maximize yield and purity while minimizing waste and environmental impact. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Fluoroazetidin-3-yl)-1-methyl-1H-imidazole dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen atoms into the molecule.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides, under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
2-(3-Fluoroazetidin-3-yl)-1-methyl-1H-imidazole dihydrochloride has several scientific research applications across various fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound may be utilized in biological assays to investigate its interactions with biological targets and pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-(3-Fluoroazetidin-3-yl)-1-methyl-1H-imidazole dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom and the azetidine ring play crucial roles in its binding affinity and selectivity. The compound may modulate biological processes by influencing enzyme activity, receptor binding, or signaling pathways.
Comparison with Similar Compounds
2-(3-Fluoroazetidin-3-yl)-1-methyl-1H-imidazole dihydrochloride can be compared with other similar compounds, such as 2-(3-azetidinyl)-1-methyl-1H-imidazole dihydrochloride and 2-(3-fluoroazetidin-3-yl)acetonitrile hydrochloride. These compounds share structural similarities but differ in their functional groups and properties. The presence of the fluorine atom in this compound imparts unique chemical and biological properties that distinguish it from its counterparts.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
2-(3-fluoroazetidin-3-yl)-1-methylimidazole;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10FN3.2ClH/c1-11-3-2-10-6(11)7(8)4-9-5-7;;/h2-3,9H,4-5H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVCBVIYRTUYET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2(CNC2)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 4-ETHOXYBENZOATE](/img/structure/B2858340.png)

![3-[(4-methoxyphenyl)sulfonyl]-1-(4-methylphenyl)pyridazin-4(1H)-one](/img/structure/B2858343.png)
![3-(1-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2858344.png)
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B2858345.png)
![N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(4-methylphenyl)methyl]ethanediamide](/img/structure/B2858346.png)
![N-(2H-1,3-benzodioxol-5-yl)-3-[3-(trifluoromethyl)benzamido]-1-benzofuran-2-carboxamide](/img/structure/B2858347.png)

![5-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-propylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2858351.png)
![2-[2-Amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B2858352.png)
![[2-Oxo-2-(1-phenylethylamino)ethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2858355.png)
![Tert-butyl 4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate](/img/structure/B2858359.png)

![2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B2858361.png)
